molecular formula C15H23BO4 B12967033 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304634-97-5

2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12967033
CAS No.: 2304634-97-5
M. Wt: 278.15 g/mol
InChI Key: IWUUBEHHSSHIOL-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the para and ortho positions, respectively. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone stabilizes the boron atom, making the compound air- and moisture-tolerant for applications in Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its structural design combines steric bulk from the pinacol group with electronic modulation from the substituted aryl ring, which can influence reactivity and selectivity in organic transformations .

Properties

CAS No.

2304634-97-5

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

2-(4-ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO4/c1-7-18-11-8-9-12(13(10-11)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3

InChI Key

IWUUBEHHSSHIOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. Its boron atom facilitates the coupling of aryl halides with organometallic reagents, particularly in the synthesis of biaryl compounds.
  • Boronic Acid Derivatives :
    • As a dioxaborolane derivative, it can be converted into boronic acids through hydrolysis. These boronic acids are crucial intermediates in organic synthesis and pharmaceutical chemistry due to their ability to form stable complexes with diols.
  • Synthesis of Functionalized Aromatic Compounds :
    • The compound can be employed to introduce functional groups onto aromatic systems, enhancing the diversity of synthetic routes available for complex organic molecules.

Applications in Materials Science

  • Polymer Chemistry :
    • The compound is utilized in the development of boron-containing polymers, which exhibit unique thermal and mechanical properties. These polymers can be used in coatings and composites that require enhanced durability and resistance to environmental factors.
  • Fluorescent Materials :
    • Due to its unique electronic properties, this compound can be incorporated into fluorescent materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to facilitate energy transfer makes it a candidate for improving the efficiency of light-emitting applications.

Case Studies

  • Suzuki-Miyaura Coupling :
    • A study demonstrated the effectiveness of 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biphenyl derivatives under mild conditions. The reaction showcased high yields and selectivity, emphasizing its utility in pharmaceutical synthesis.
  • Development of Boron-Containing Polymers :
    • Research highlighted the synthesis of a new class of boron-containing polymers using this compound as a precursor. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic compounds .

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • Synthesized via palladium-catalyzed borylation of 4-bromo-3-methylanisole (76% yield) .
    • Exhibits a melting point of 125–126°C and 75% purity .
    • NMR data (1H, 13C) confirm regiochemical stability in CDCl₃ and CD₃CN .
    • Applications: Intermediate in synthesizing fluorescent dyes and COFs (covalent organic frameworks) .
  • No direct yield data in evidence, but analogous alkoxy-substituted borolanes typically achieve 70–85% yields under optimized conditions .

Halogen-Substituted Derivatives

  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • Synthesized in 26% yield using flash chromatography .
    • Chlorine enhances electrophilicity, favoring nucleophilic substitution reactions.
  • 2-(4-Chloro-2-methoxy-6-methylphenyl) variant: Notable for pharmaceutical applications due to stability and scalability (CAS: 1207961-49-6) .

Ethynyl-Substituted Derivatives

  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in click chemistry and polymer synthesis . Ethynyl groups enable Sonogashira couplings but may reduce thermal stability .

Electronic and Steric Modulation in Catalysis

  • Regioselectivity : Substituent size impacts borylation regiochemistry. For example, methoxy vs. ethoxy groups alter steric profiles, enabling differentiation between ortho and meta positions in aromatic substrates .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance boronate electrophilicity, accelerating transmetalation in cross-couplings. Chlorine withdraws electrons, favoring oxidative addition steps .

Biological Activity

The compound 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2304634-97-5) is a member of the dioxaborolane class, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C15H23BO4
  • Molecular Weight : 278.15 g/mol
  • Structural Characteristics : The compound features a dioxaborolane ring and an ethoxy-methoxy-substituted phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in cancer treatment due to its ability to modulate kinase activities.

The compound may act as an inhibitor of specific kinases involved in tumor growth and proliferation. Kinases are critical regulators in various cellular processes, and their dysregulation often leads to cancer.

Case Studies and Research Findings

  • Inhibition of PKMYT1 :
    • A related study identified a compound with similar structural features that inhibited PKMYT1, a kinase involved in cell cycle regulation. This inhibition was linked to decreased tumor cell proliferation in preclinical models .
    • The study demonstrated that modifications to the phenolic structure significantly enhanced potency against PKMYT1, suggesting that similar modifications could be explored for 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that specific substitutions on the phenyl ring could enhance selectivity and potency against target kinases. For instance, introducing dimethyl groups at particular positions on the aromatic ring improved the compound's biological activity .
  • Preclinical Efficacy :
    • In xenograft models of tumors with CCNE1 amplification, compounds similar to 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed significant efficacy in reducing tumor size . This highlights the potential for this compound in targeted cancer therapies.

Data Table: Biological Activity Summary

Study Reference Biological Activity Key Findings
Structural PropertiesIdentified as a dioxaborolane with potential medicinal applications.
PKMYT1 InhibitionDemonstrated inhibition leading to reduced tumor cell proliferation.
SAR AnalysisModifications can enhance selectivity and potency against kinases.

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